5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
“5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, related to 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, is a versatile building block in drug discovery, exhibiting a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. Structural-activity relationship (SAR) studies emphasize the potential of this scaffold for developing drug candidates targeting various diseases. This highlights the importance of further exploration by medicinal chemists to exploit this scaffold in drug development (Cherukupalli et al., 2017).
Chemistry and Properties of Pyridine and Pyrazine Derivatives
The review of chemistry involving compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which are structurally similar to this compound, provides insights into their synthesis, properties, and complex formation. These derivatives exhibit notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, offering broad research avenues for potential applications in various fields (Boča et al., 2011).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide molecules derived from pyridine and indazole, akin to this compound, have shown significant functionalities in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This underscores their utility as versatile intermediates in advanced chemistry and drug development investigations (Li et al., 2019).
Kinase Inhibitors Utilizing Pyrazolo[3,4-b]pyridine Scaffold
Pyrazolo[3,4-b]pyridine scaffold serves as a critical element for kinase inhibitor binding across a broad spectrum of kinase targets, highlighting its versatility in interacting with kinases via multiple binding modes. This reinforces the potential of such scaffolds, including this compound derivatives, in the design of kinase inhibitors for therapeutic applications (Wenglowsky, 2013).
Importance of Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
The use of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, related to the this compound structure, showcases their wide applicability and significance in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. This emphasizes the role of innovative catalytic approaches in developing lead molecules for drug discovery (Parmar et al., 2023).
Mechanism of Action
Target of Action
It is known that pyrazolo-pyrimidines, a class of compounds to which this molecule belongs, have been investigated for their potential interactions with various biological targets .
Mode of Action
It has been reported that similar compounds can undergo nucleophilic additions . In these reactions, the compound could interact with its targets, leading to changes in the target’s function or structure .
Biochemical Pathways
It is known that pyrazolo-pyrimidines can interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have favorable properties .
Result of Action
Similar compounds have been shown to influence various cellular processes, suggesting that this compound may have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Future Directions
The synthetic transformations involving pyrazolo[1,5-a]pyrimidines still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of enzymes, altering their activity and influencing metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from binding and thereby reducing the enzyme’s activity. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence cellular processes. Additionally, it can affect the levels of key metabolites, thereby altering the overall metabolic state of the cell. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. For instance, it may be actively transported into the cytoplasm or nucleus, where it can interact with target biomolecules and exert its effects. The distribution of this compound within tissues can also impact its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUIRRXEMUBRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545047-49-1 | |
Record name | 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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